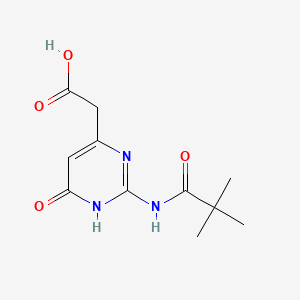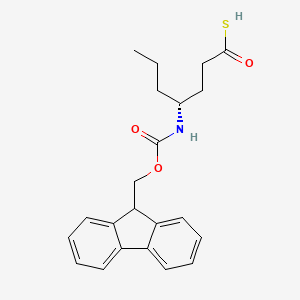
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes a heptanethioic acid moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Heptanethioic Acid Moiety: The heptanethioic acid moiety is introduced through a series of reactions, including the formation of a thioester intermediate.
Coupling Reaction: The protected amino acid is then coupled with the heptanethioic acid moiety using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.
Industrial Production Methods
Industrial production of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the heptanethioic acid moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives at the carbonyl carbon.
Aplicaciones Científicas De Investigación
Chemistry
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid is used in peptide synthesis as a building block. Its Fmoc protecting group is widely utilized in solid-phase peptide synthesis (SPPS).
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine
The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Fmoc group plays a crucial role in protecting the amino group during reactions, ensuring selective interactions.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
Uniqueness
Compared to similar compounds, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanethioic O-acid has a longer carbon chain, which affects its hydrophobicity and reactivity. The presence of the heptanethioic acid moiety also introduces unique chemical properties, making it distinct in terms of reactivity and applications.
Propiedades
Fórmula molecular |
C22H25NO3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)heptanethioic S-acid |
InChI |
InChI=1S/C22H25NO3S/c1-2-7-15(12-13-21(24)27)23-22(25)26-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20H,2,7,12-14H2,1H3,(H,23,25)(H,24,27)/t15-/m1/s1 |
Clave InChI |
INCFYYPUBUFVAP-OAHLLOKOSA-N |
SMILES isomérico |
CCC[C@H](CCC(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCCC(CCC(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





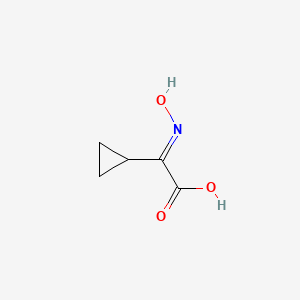
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
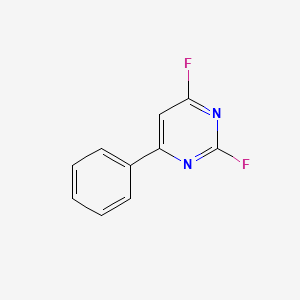
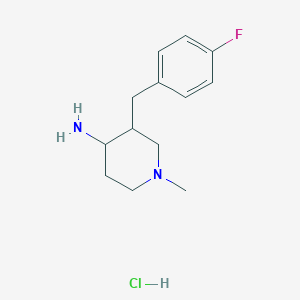
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
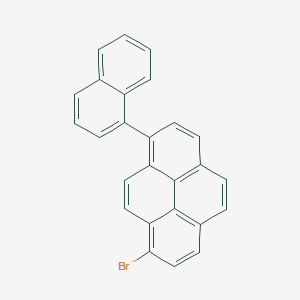
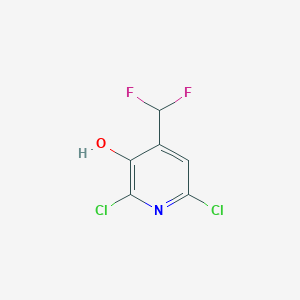
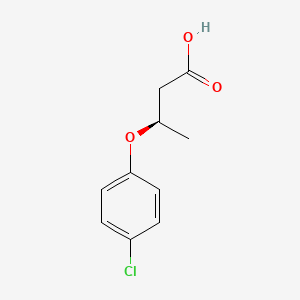

![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
